molecular formula C12H18ClNO B15292634 Pentedrone-d3 Hydrochloride

Pentedrone-d3 Hydrochloride

Cat. No.: B15292634
M. Wt: 230.75 g/mol
InChI Key: MACVVBRQAPNUKT-MUTAZJQDSA-N
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Description

Pentedrone-d3 Hydrochloride is a deuterated analog of pentedrone hydrochloride, a synthetic cathinone derivative. Its molecular formula is C₁₂H₁₇NO·HCl (molecular weight: 227.73 g/mol), with three deuterium atoms replacing hydrogen atoms at specific positions, likely within the methylamino group (as indicated by the -d3 notation) . The deuterium labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of non-deuterated pentedrone in forensic and pharmacological studies . The compound’s CAS number is 879669-95-1 .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

230.75 g/mol

IUPAC Name

1-phenyl-2-(trideuteriomethylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H/i2D3;

InChI Key

MACVVBRQAPNUKT-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(CCC)C(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentedrone-d3 Hydrochloride involves the introduction of deuterium atoms into the pentedrone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and purity of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Pentedrone-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted cathinones, alcohols, amines, and carboxylic acids. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Pentedrone-d3 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

Pentedrone-d3 Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to its non-deuterated counterpart. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. The molecular targets include the norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .

Comparison with Similar Compounds

4-Ethyl Pentedrone Hydrochloride

  • Molecular Formula: C₁₃H₁₉NO·HCl (CAS: 2748592-71-2) .
  • Key Differences: The ethyl substitution at the β-keto position distinguishes it from pentedrone-d3, altering lipophilicity and metabolic stability .
  • Applications: Primarily a research chemical for studying cathinone structure-activity relationships .

Methedrone-d3 Hydrochloride

  • Molecular Formula: C₁₁H₁₂D₃NO₂·HCl (molecular weight: 232.72 g/mol) .
  • Key Differences: Contains a 3,4-methylenedioxy ring and deuterium labeling on the N-methyl group, contrasting with pentedrone-d3’s simpler phenylpentanone backbone . Used as a stable isotope-labeled standard for detecting methedrone in biological matrices .
  • Pharmacological Contrast : Unlike pentedrone-d3, methedrone-d3’s parent compound is associated with serotonergic effects due to its MDMA-like structure .

Pentedrone Hydrochloride (Non-Deuterated)

  • Molecular Formula: C₁₂H₁₇NO·HCl (CAS: 879722-57-3) .
  • Key Differences: Lacks deuterium, making it unsuitable as an internal standard but relevant for studying cathinone pharmacology. Shares stimulant properties with MDPV and methylone, acting as a norepinephrine-dopamine reuptake inhibitor .

Data Table: Comparative Analysis

Parameter Pentedrone-d3 HCl 4-Ethyl Pentedrone HCl Methedrone-d3 HCl
CAS Number 879669-95-1 2748592-71-2 1231710-62-5
Molecular Formula C₁₂H₁₇NO·HCl C₁₃H₁₉NO·HCl C₁₁H₁₂D₃NO₂·HCl
Molecular Weight 227.73 g/mol Not explicitly stated 232.72 g/mol
Deuterium Position Methylamino group N/A N-methyl group
Primary Use Analytical internal standard Structural analog research Serotonergic activity studies
Safety Profile Low irritation risk Low acute toxicity Limited data

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